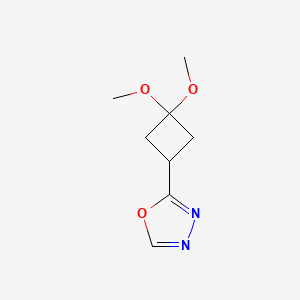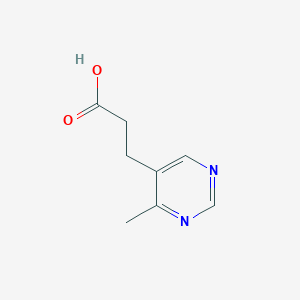![molecular formula C9H18Cl2N2 B15324744 3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride](/img/structure/B15324744.png)
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride is a chemical compound with the molecular formula C9H18Cl2N2 and a molecular weight of 225.1586. It is known for its unique tricyclic structure, which includes two nitrogen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the tricyclic structure. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学研究应用
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential use in developing new drugs and treatments.
Industry: The compound is used in the production of various chemical products and materials
作用机制
The mechanism of action of 3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
3,6-Diazatricyclo[7.1.1.0,1,6]undecane: The base compound without the dihydrochloride component.
3,6-Diazatricyclo[7.1.1.0,1,6]undecane monohydrochloride: A similar compound with one hydrochloride group.
Uniqueness
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride is unique due to its dual hydrochloride groups, which can influence its solubility, stability, and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
分子式 |
C9H18Cl2N2 |
|---|---|
分子量 |
225.16 g/mol |
IUPAC 名称 |
3,6-diazatricyclo[7.1.1.01,6]undecane;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-3-11-4-2-10-7-9(11)5-8(1)6-9;;/h8,10H,1-7H2;2*1H |
InChI 键 |
DYNXNBOKTRMMDN-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCNCC23CC1C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)
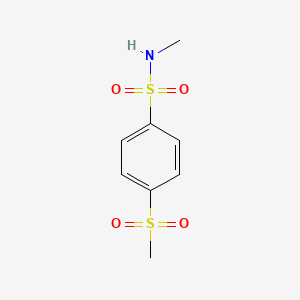
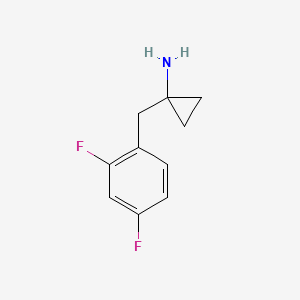
![Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)
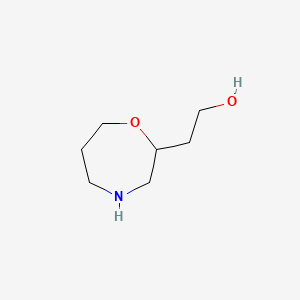
![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)

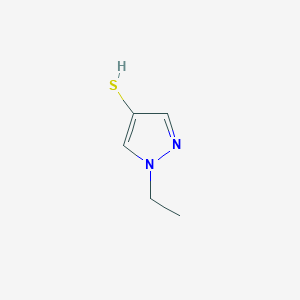
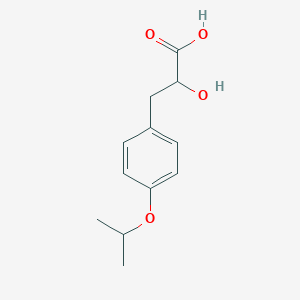
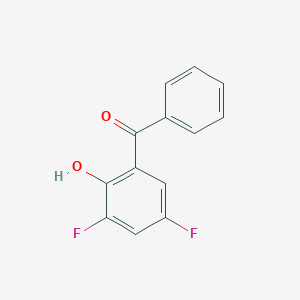
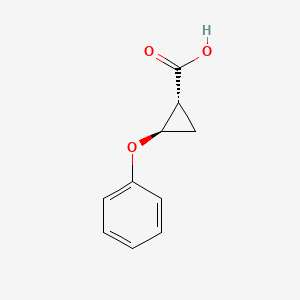
![6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15324748.png)
